Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, a thiourea moiety, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzoylbenzoyl chloride with thiourea to form the thioureido intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring and benzoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate involves its interaction with biological molecules. The thiazole ring and thiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiourea Derivatives: Compounds such as phenylthiourea and ethylthiourea have similar thiourea moieties.
Benzoyl Compounds: Benzoyl peroxide and benzoyl chloride are examples of compounds with benzoyl groups.
Uniqueness
Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-[(4-benzoylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-2-29-18(26)12-17-13-31-22(23-17)25-21(30)24-20(28)16-10-8-15(9-11-16)19(27)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H2,23,24,25,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENFGRRWBHCFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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